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molecular formula C11H18N2 B8524182 (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile CAS No. 53049-62-0

(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile

Cat. No. B8524182
M. Wt: 178.27 g/mol
InChI Key: GETPGYLMOPSRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07547691B2

Procedure details

Potassium tert-butoxide (9.40 g, 83.7 mmol) is suspended in THF (175 mL), then cooled to 0° C. Cyanomethyl-phosphonic acid diethyl ester (16.0 g, 90.2 mmol) is added over five minutes. After stirring for 20 minutes, 2,2,6,6-tetramethylpiperidin-4-one (10.0 g, 64.4 mmol) dissolved in THF (50 mL) is added to the reaction mixture at −78° C. After the addition is complete the cold bath is removed. The reaction is stirred overnight, then enough water is added to dissolve any suspended salts. The organic layer is separated and the aqueous layer is extracted with EtOAc. The organic layers are combined, concentrated, then the residue is chromatographed on silica gel, eluting with 0-3% 2M NH3/MeOH in dichloromethane to give 3.77 g of (2,2,6,6-tetramethylpiperidin-4-ylidene)-acetonitrile (33% yield).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(OP([CH2:15][C:16]#[N:17])(=O)OCC)C.[CH3:18][C:19]1([CH3:28])[CH2:24][C:23](=O)[CH2:22][C:21]([CH3:27])([CH3:26])[NH:20]1>C1COCC1>[CH3:18][C:19]1([CH3:28])[CH2:24][C:23](=[CH:15][C:16]#[N:17])[CH2:22][C:21]([CH3:27])([CH3:26])[NH:20]1 |f:0.1|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)CC#N
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
CC1(NC(CC(C1)=O)(C)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
175 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the reaction mixture at −78° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
is removed
STIRRING
Type
STIRRING
Details
The reaction is stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
enough water is added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve any suspended salts
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with 0-3% 2M NH3/MeOH in dichloromethane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(NC(CC(C1)=CC#N)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.77 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 32.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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